molecular formula C18H9NO4 B13840362 4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile

4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile

Cat. No.: B13840362
M. Wt: 303.3 g/mol
InChI Key: ABWQSFSIRXNLIU-UHFFFAOYSA-N
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Description

4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structureThe spirocyclic framework, which includes fused rings and a quaternary carbon, contributes to its structural diversity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile typically involves a multi-step process. One common method includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ninhydrin, and various oxidizing agents. Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various spirocyclic derivatives, which retain the core structure of the original compound while introducing new functional groups or modifying existing ones .

Mechanism of Action

The mechanism of action of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as:

Uniqueness

4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets sets it apart from other similar compounds .

Properties

Molecular Formula

C18H9NO4

Molecular Weight

303.3 g/mol

IUPAC Name

4-(3,4'-dioxospiro[2-benzofuran-1,5'-furan]-3'-yl)benzonitrile

InChI

InChI=1S/C18H9NO4/c19-9-11-5-7-12(8-6-11)14-10-22-18(16(14)20)15-4-2-1-3-13(15)17(21)23-18/h1-8,10H

InChI Key

ABWQSFSIRXNLIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C(=O)C(=CO3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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